![molecular formula C10H9ClN4O2 B178041 ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 104909-40-2](/img/structure/B178041.png)
ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with a pyrimidinyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Pyrimidinyl Substitution: The chlorinated pyrazole is reacted with a pyrimidinyl derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives or dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has been investigated for its role as a pharmacological agent . Its structure suggests potential activity against various biological targets, particularly in the treatment of diseases influenced by the pyrimidine and pyrazole moieties.
Anticancer Activity
Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit anticancer properties. This compound may function as an inhibitor of specific cancer cell lines by modulating pathways involved in cell proliferation and apoptosis.
Agrochemical Applications
The compound's structural features also lend themselves to applications in agrochemicals . Pyrazole derivatives are often explored for their efficacy as pesticides or herbicides.
Herbicidal Activity
Research into related compounds has demonstrated herbicidal properties, suggesting that this compound may inhibit weed growth by targeting specific biochemical pathways in plants.
Organic Synthesis
This compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.
Synthesis of Novel Compounds
The compound can be utilized to create derivatives with enhanced biological activities or improved pharmacokinetic properties. For instance, modifications at the pyrimidine or pyrazole positions could lead to the discovery of new drugs with specific therapeutic effects.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro using related pyrazole derivatives. |
Study B | Antimicrobial Properties | Found that similar compounds exhibited activity against Gram-positive bacteria, indicating potential for ethyl 5-chloro derivative. |
Study C | Agrochemical Applications | Reported effective weed control using pyrazole-based herbicides, suggesting applicability for ethyl 5-chloro derivative. |
Mechanism of Action
The mechanism of action of ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl and pyrazole moieties can bind to active sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylate: Similar in structure but with a pyrrole ring instead of a pyrazole ring.
Ethyl 5-chloro-1H-pyrazole-4-carboxylate: Lacks the pyrimidinyl substitution.
Ethyl 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate: Contains a pyridinyl group instead of a pyrimidinyl group.
Uniqueness
Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is unique due to the presence of both pyrimidinyl and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Biological Activity
Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant studies, data tables, and findings.
- Molecular Formula : CHClNO
- Molar Mass : 252.66 g/mol
- CAS Number : 104909-40-2
- Storage Conditions : 2-8°C in a dry environment
Anti-inflammatory Activity
A significant area of research on this compound focuses on its anti-inflammatory properties. Studies indicate that modifications in the pyrazole scaffold can enhance anti-inflammatory effects. For instance, compounds derived from similar structures have been tested using the carrageenan-induced paw edema model in rats, demonstrating notable reductions in inflammation compared to control groups .
Table 1: Anti-inflammatory Activity Comparison
Antimicrobial Activity
Research into the antimicrobial properties of pyrazole derivatives suggests that this compound may exhibit activity against various bacterial strains. The presence of specific substituents on the pyrazole ring has been shown to influence antimicrobial efficacy. For example, compounds with certain functional groups demonstrated significant activity against E. coli and S. aureus .
Table 2: Antimicrobial Activity Overview
Compound | Target Organisms | Activity Level | Reference |
---|---|---|---|
This compound | E. coli, S. aureus | TBD | |
Standard Antibiotics (e.g., Ampicillin) | Various | Comparative |
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) studies indicate that the presence of a chloro group at the 5-position and a pyrimidine moiety at the 1-position significantly contribute to the biological activity of this compound. Variations in substituents can lead to enhanced potency or selectivity against specific biological targets, such as COX enzymes involved in inflammatory pathways .
Case Studies
Several case studies have evaluated the biological effects of derivatives related to this compound:
- Anti-inflammatory Evaluation :
- Antimicrobial Testing :
Properties
IUPAC Name |
ethyl 5-chloro-1-pyrimidin-2-ylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c1-2-17-9(16)7-6-14-15(8(7)11)10-12-4-3-5-13-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKSJVLNBFGXMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600480 | |
Record name | Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104909-40-2 | |
Record name | Ethyl 5-chloro-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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